molecular formula C16H23NO7 B129526 Monocrotaline oxide CAS No. 35337-98-5

Monocrotaline oxide

Cat. No. B129526
CAS RN: 35337-98-5
M. Wt: 341.36 g/mol
InChI Key: LHVAZUAALQTANZ-ANYXPJNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monocrotaline N-oxide is not directly discussed in the provided papers. However, monocrotaline itself is mentioned in the context of a total synthesis study. Monocrotaline is a carcinogenic pyrrolizidine alkaloid featuring an eleven-membered retronecine dilactone structure . It is a natural compound that has been synthesized through regioselective coupling, demonstrating the complexity and potential toxicity of such alkaloids. While the papers do not provide information on Monocrotaline N-oxide specifically, they offer insights into the synthesis and properties of related compounds, which could be relevant for understanding the synthesis and properties of Monocrotaline N-oxide by extension.

Synthesis Analysis

The synthesis of monocrotaline involves regioselective coupling of (+)-retronecine and optically active protected necic acid, which is prepared enantioselectively from a meso-diester . This process highlights the intricate steps required to synthesize complex organic molecules with specific optical activities. Although the papers do not detail the synthesis of Monocrotaline N-oxide, the methodologies described for other compounds, such as the use of iron chloride as a precursor for iron oxide nanocrystals , could provide a foundation for developing a synthesis route for Monocrotaline N-oxide.

Molecular Structure Analysis

The molecular structure of monocrotaline features an eleven-membered retronecine dilactone, which is indicative of the compound's complexity and potential for biological activity . The papers do not provide a direct analysis of Monocrotaline N-oxide's molecular structure, but the principles of crystallography and molecular analysis discussed, such as X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FTIR) , could be applied to determine the structure of Monocrotaline N-oxide.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically related to Monocrotaline N-oxide. However, the synthesis of related nanocrystals and the role of ligands in the synthesis process could offer insights into the types of chemical reactions Monocrotaline N-oxide might undergo. For instance, the stabilization of specific facets in nanocrystals by halogens could be analogous to the stabilization of certain functional groups in Monocrotaline N-oxide during its synthesis or reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Monocrotaline N-oxide are not covered in the provided papers. Nonetheless, the discussion of properties such as monodispersity, stability, and crystallinity in the context of nanomaterials could be relevant when considering the physical properties of Monocrotaline N-oxide. Similarly, the influence of ligands on the shape and structure of nanocrystals might provide a parallel for understanding how different substituents could affect the properties of Monocrotaline N-oxide.

Scientific Research Applications

Monocrotaline N-Oxide has several applications in scientific research:

Safety and Hazards

According to the Material Safety Data Sheet, Monocrotaline N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . This indicates that it is harmful if swallowed, inhaled, or comes into contact with skin. It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .

Mechanism of Action

Monocrotaline N-Oxide exerts its effects through metabolic activation in the liver. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include DNA, proteins, and lipids, resulting in oxidative stress, DNA damage, and apoptosis .

Similar Compounds:

    Monocrotaline: The parent compound, also a pyrrolizidine alkaloid, known for its hepatotoxicity and pulmonary toxicity.

    Senecionine N-Oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.

    Retrorsine N-Oxide: Exhibits similar biological activities and is used in comparative toxicological studies.

Uniqueness: Monocrotaline N-Oxide is unique due to its specific metabolic activation pathway and the formation of highly reactive intermediates. This makes it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity and for developing analytical methods for detecting these toxins in various matrices .

Biochemical Analysis

Biochemical Properties

Monocrotaline N-oxide interacts with various biomolecules in the body. It is metabolically activated in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins, causing cellular damage . This process is crucial for the toxicity of monocrotaline N-oxide.

Cellular Effects

Monocrotaline N-oxide has significant effects on various types of cells. It can cause liver, lung, and kidney damage in various organisms . The compound exerts its effects by causing DNA adduct formation, which can lead to cell death .

Molecular Mechanism

The mechanism of action of monocrotaline N-oxide involves its metabolic activation to form reactive metabolites. These metabolites can bind to DNA and proteins, leading to cellular damage . This process is facilitated by cytochrome P450 enzymes in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monocrotaline N-oxide can change over time. For instance, in a study on rats, it was observed that the compound caused severe liver injury and moderate kidney injury 24 hours after administration .

Dosage Effects in Animal Models

The effects of monocrotaline N-oxide vary with different dosages in animal models. For instance, in mice, the compound induced dose-dependent mortality with a dose range of 6–15 mg/kg bodyweight .

Metabolic Pathways

Monocrotaline N-oxide is involved in various metabolic pathways. It is metabolically activated in the liver by cytochrome P450 enzymes to form reactive metabolites . These metabolites can then bind to DNA and proteins, leading to cellular damage .

Subcellular Localization

Given its metabolic activation in the liver, it is likely that it is localized in the liver cells where it is metabolized by cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monocrotaline N-Oxide can be synthesized through the oxidation of monocrotaline. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of Monocrotaline N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Monocrotaline N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more reactive species.

    Reduction: Reduction reactions can convert Monocrotaline N-Oxide back to monocrotaline.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as methanol, ethanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Monocrotaline N-Oxide, which can exhibit different biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Monocrotaline N-oxide involves the oxidation of Monocrotaline using a suitable oxidizing agent.", "Starting Materials": [ "Monocrotaline", "Oxidizing agent (e.g. m-chloroperbenzoic acid, potassium permanganate, etc.)", "Solvent (e.g. chloroform, methanol, etc.)", "Acid (e.g. hydrochloric acid, sulfuric acid, etc.)" ], "Reaction": [ "Dissolve Monocrotaline in a suitable solvent", "Add a suitable oxidizing agent to the reaction mixture", "Add a suitable acid to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.)", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

35337-98-5

Molecular Formula

C16H23NO7

Molecular Weight

341.36 g/mol

IUPAC Name

(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-,17?/m0/s1

InChI Key

LHVAZUAALQTANZ-ANYXPJNNSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O)[O-]

SMILES

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-]

Canonical SMILES

CC1C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C(C1(C)O)(C)O)[O-]

Pictograms

Acute Toxic

synonyms

(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide;  _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide;  Monocrotaline O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.